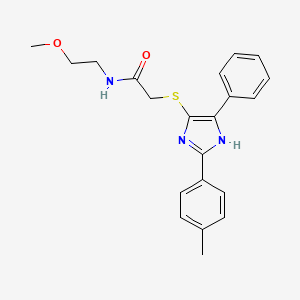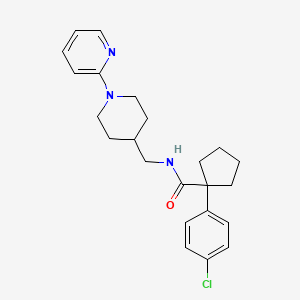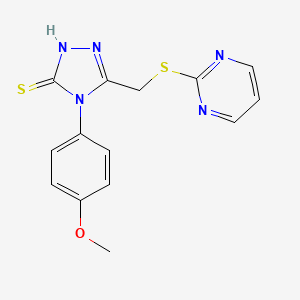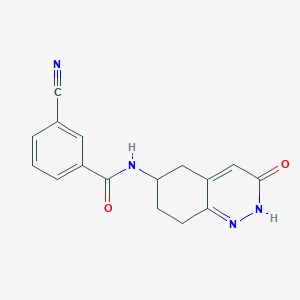![molecular formula C15H16F3N3 B2427128 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 861508-73-8](/img/structure/B2427128.png)
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolopyrimidine derivative, which means it contains a pyrazole ring fused with a pyrimidine ring in its structure . The trifluoromethyl group (-CF3) is a functional group characterized by three fluorine atoms attached to a carbon atom . The presence of a trifluoromethyl group can significantly alter the physical and chemical properties of the compound .
Synthesis Analysis
While the specific synthesis of this compound isn’t available, trifluoromethylpyridine derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, a trifluoromethyl group, and a dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyrazolopyrimidine core .Scientific Research Applications
Synthesis and Chemical Properties
- The compound can be formed through the reaction of 3(5)-amino-5(3)-methylpyrazole with hexafluoroacetylacetone, leading to the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine. An intermediate product, 2-methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidine-5,7-diol, was identified using 2D NMR spectroscopy (Petrov, Emelina, & Selivanov, 2008).
Combinatorial Library Synthesis
- A significant application is in the parallel solution-phase synthesis of combinatorial libraries. More than 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides were synthesized on a 50-100-mg scale. This synthesis was facilitated using simple manual techniques and purification procedures (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).
Antitumor Activity
- The compound has been explored for its antitumor activities. A study synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide and assessed its antitumor activities in vivo. The compound showed promising results in this domain (Xin, 2012).
Anti-Inflammatory and Antimicrobial Applications
- The compound is also researched for its potential anti-inflammatory and antimicrobial properties. A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and tested for these properties. Some of the synthesized compounds revealed promising antimicrobial activity against various bacteria and fungi (Aggarwal et al., 2014).
Herbicidal Activity
- In the field of agriculture, certain derivatives of the compound have demonstrated good herbicidal activity. For example, 5-(substituted-phenyl)-4,6-dioxo-4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidines showed an effective inhibition rate against Zinnia elegans in comparison to other compounds in the post-emergence test (Xueming, Shihui, Dongliang, & Bin, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-7,12-13,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUIPHQKIZTUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)



![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)
![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)

![N-(3,4-dimethoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)